O-Phenethylhydroxylamine maleate

Description

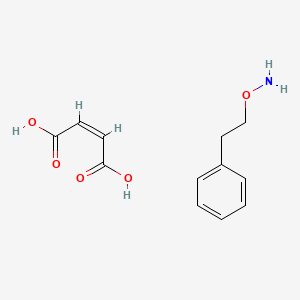

O-Phenethylhydroxylamine maleate (CAS 96651-33-1) is a hydroxylamine derivative in which the hydroxylamine moiety is conjugated with a phenethyl group and stabilized as a maleate salt. Its molecular formula is C₈H₁₁NO·C₄H₄O₄, combining the hydroxylamine-phenethyl base (C₈H₁₁NO) with maleic acid (C₄H₄O₄). The InChIKey WFLUIYGESVJTQX-BTJKTKAUSA-N and structural connectivity data confirm a branched amine-oxygen backbone with aromatic and carboxylate functionalities . The compound is likely utilized in pharmaceutical or analytical contexts due to its salt form, which enhances stability and solubility compared to free bases.

Properties

CAS No. |

96651-33-1 |

|---|---|

Molecular Formula |

C12H15NO5 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;O-(2-phenylethyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO.C4H4O4/c9-10-7-6-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8/h1-5H,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

WFLUIYGESVJTQX-BTJKTKAUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCON.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCON.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Phenethylhydroxylamine maleate can be synthesized through several methods. One common method involves the reaction of phenethylamine with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

O-Phenethylhydroxylamine maleate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives. These products have significant applications in organic synthesis and pharmaceutical development .

Scientific Research Applications

O-Phenethylhydroxylamine maleate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-Phenethylhydroxylamine maleate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-Phenethylhydroxylamine maleate with structurally or functionally related compounds, emphasizing molecular features, salt forms, and applications:

Key Findings:

Salt Form Impact : Maleate salts (e.g., O-Phenethylhydroxylamine, mepyramine, fluvoxamine) generally exhibit moderate solubility and stability. In contrast, hydrochloride salts (e.g., Phenyramidol Hydrochloride) offer higher aqueous solubility, critical for injectable formulations .

Self-Association Behavior : Maleate salts like mepyramine and chlorpheniramine undergo step-wise association in solution rather than micellization, which may influence formulation strategies for this compound .

Structural Diversity : Unlike Phenytoin (a hydantoin derivative) or Fluvoxamine (an SSRI with a trifluoromethyl group), this compound lacks heterocyclic rings, suggesting distinct target interactions .

Regulatory Status : Several analogs (e.g., Phenyramidol, Fluvoxamine) are established reference standards or therapeutics, implying this compound may serve analytical or niche therapeutic roles .

Research and Regulatory Considerations

- Physicochemical Properties : Maleate salts are preferred for compounds requiring pH-dependent solubility, as maleic acid’s dual carboxylate groups enable buffering in formulations. This contrasts with oxalate or hydrochloride salts, which may precipitate at physiological pH .

- Analytical Utility : Compounds like Phenyramidol Hydrochloride and Fluvoxamine maleate are used as reference standards in HPLC and mass spectrometry, suggesting this compound could be similarly employed for quality control .

- Safety and Efficacy: While Phenytoin and Fluvoxamine have well-documented clinical profiles, this compound’s pharmacological data remain sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.